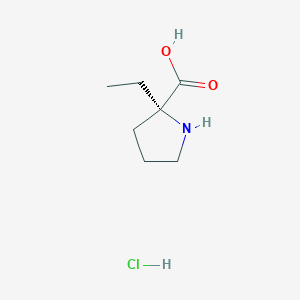

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRIGVRKLONTDM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Ethylpyrrolidine-2-carboxylic acid Hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of (S)-2-ethylpyrrolpyrrolidine-2-carboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a foundational understanding of the methodologies required to ascertain these critical parameters, ensuring data integrity and reproducibility in a research and development setting.

The scarcity of publicly available data for this specific molecule necessitates a focus on robust experimental protocols. This guide, therefore, serves as a detailed manual, empowering researchers to generate high-quality data in their own laboratories. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system.

Compound Identity and Structure

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative. Its structure, comprising a pyrrolidine ring with an ethyl and a carboxylic acid group at the C2 position, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form generally enhances stability and aqueous solubility.

Chemical Structure:

Table 1: General Information

| Parameter | Value | Source |

| IUPAC Name | (2S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride | N/A |

| CAS Number | 1431699-61-4 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

Thermal Properties: Melting Point and Decomposition

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting range is typically narrow. A broad melting range often suggests the presence of impurities.

This protocol adheres to the principles outlined in standard pharmacopeias for melting point determination.[2][3]

Rationale: The capillary method is a widely accepted and cost-effective technique for determining the melting point of a powdered solid.[4] The gradual heating allows for precise observation of the phase transition from solid to liquid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride sample is completely dry and in a fine powdered form. This can be achieved by grinding the sample with a mortar and pestle.[5]

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Tap the bottom of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[2]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

If the approximate melting point is unknown, a rapid preliminary heating (10-20 °C/min) can be performed to estimate the melting range.[3]

-

For an accurate determination, start heating at a rate that will bring the temperature to about 10 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[5]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

-

Data Presentation:

Table 2: Melting Point Data

| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) | Observations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Workflow for Melting Point Determination:

Caption: Workflow for Capillary Melting Point Determination.

Volatile Impurities: Loss on Drying

The Loss on Drying (LOD) test determines the percentage of volatile matter, including water and residual solvents, that is removed from a sample under specified drying conditions. This is a crucial quality control parameter.

This protocol is based on the guidelines provided in the United States Pharmacopeia (USP) General Chapter <731>.[6][7][8][9]

Rationale: The gravimetric method is a simple and effective way to determine the total amount of volatile substances in a sample by measuring the weight loss after drying.

Step-by-Step Methodology:

-

Preparation:

-

Pre-dry a clean, tared, glass-stoppered weighing bottle and its stopper for 30 minutes under the same conditions to be used for the sample.

-

Allow the weighing bottle to cool to room temperature in a desiccator before weighing.

-

-

Sample Handling:

-

Accurately weigh 1-2 g of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride into the tared weighing bottle and record the initial weight.[10]

-

Distribute the sample evenly on the bottom of the weighing bottle.

-

-

Drying:

-

Place the weighing bottle with the sample (stopper removed and placed alongside) in a drying oven at a specified temperature (e.g., 105 °C, unless the substance melts at a lower temperature).[10]

-

Dry for a specified period (e.g., 3 hours) or until a constant weight is achieved.

-

-

Weighing:

-

After drying, promptly close the weighing bottle with its stopper and transfer it to a desiccator to cool to room temperature.

-

Once cooled, reweigh the bottle and its contents accurately.

-

-

Calculation:

-

Calculate the percentage loss on drying using the following formula:

% LOD = ((Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample) * 100

-

Data Presentation:

Table 3: Loss on Drying Data

| Trial | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Loss on Drying (%) |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Solubility Profile

Solubility is a critical physicochemical property that influences a drug's bioavailability and formulation development. The solubility of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride should be determined in various solvents relevant to pharmaceutical processing and physiological conditions.

This protocol is a standard method for determining the equilibrium solubility of a compound.[11][12]

Rationale: The shake-flask method allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's solubility in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of vials containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline (pH 7.4), 0.1 N HCl, ethanol, methanol).

-

For pH-dependent solubility, use appropriate buffers as outlined by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[13]

-

-

Equilibration:

-

Add an excess amount of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride to each vial to create a saturated solution.

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Data Presentation:

Table 4: Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| PBS (pH 7.4) | 37 | ||

| 0.1 N HCl | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 |

Workflow for Solubility Determination:

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values. For an amino acid hydrochloride, there will be at least two ionizable groups: the carboxylic acid and the protonated amine.

This is a classic and reliable method for determining the pKa of ionizable compounds.[14][15][16]

Rationale: Potentiometric titration monitors the change in pH of a solution as a titrant of known concentration is added. The pKa values can be determined from the inflection points of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride and dissolve it in a known volume of deionized water.

-

The concentration of the analyte solution should be in the range of 1-10 mM.

-

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Begin stirring the solution gently.

-

Start the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The equivalence points correspond to the maxima on the first derivative curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

-

Data Presentation:

Table 5: pKa Determination Data

| Parameter | Value |

| pKa₁ (Carboxylic Acid) | |

| pKa₂ (Pyrrolidinium) |

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Sample Preparation:

-

Dissolve 5-10 mg of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[17][18]

-

Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[19]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[20]

-

Place the mixture in a pellet die and apply pressure to form a transparent pellet.[21][22]

-

Acquire the spectrum using an FTIR spectrometer.

Rationale: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[23][24][25][26]

-

Introduce the solution into the ESI-MS system.

Table 6: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), pyrrolidine ring protons, and exchangeable protons (NH₂⁺ and COOH). |

| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbon at C2, and carbons of the ethyl group and pyrrolidine ring. |

| FTIR | Characteristic absorptions for O-H (carboxylic acid), N-H (amine salt), C=O (carbonyl), and C-H bonds. |

| MS (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |

Conclusion

This guide provides a framework for the comprehensive physicochemical characterization of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. By following these detailed protocols, researchers can generate reliable and reproducible data that is essential for advancing drug discovery and development programs. The emphasis on methodological understanding ensures that the generated data is not only accurate but also defensible, meeting the rigorous standards of the scientific community.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Ishihama, Y., et al. (2002). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 74(9), 2319-2326. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <731> LOSS ON DRYING. USP29-NF24. Retrieved from [Link]

-

Ishihama, Y., et al. (2002). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PharmaSciences. (n.d.). Loss on Drying (LOD). Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

USP-NF. (n.d.). <731> Loss on Drying. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

USP-NF. (2024, June 28). <731> Loss on Drying. Retrieved from [Link]

-

da Silva, J. P., et al. (2011). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. ResearchGate. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

van der Burg, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(15), 8035-8042. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

goods.com. (n.d.). (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

ResearchGate. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

van der Water, S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Chemsrc. (n.d.). (S)-Pyrrolidine-2-carboxylic acid ethyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

Dana Bioscience. (n.d.). (R)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride 100mg. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

Next Peptide. (n.d.). (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide. Retrieved from [Link]

Sources

- 1. FCKeditor - Resources Browser [nstu.ru]

- 2. mt.com [mt.com]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. â©731⪠Loss on Drying [doi.usp.org]

- 8. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

- 9. Loss on Drying | USP-NF [uspnf.com]

- 10. pharmasciences.in [pharmasciences.in]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. who.int [who.int]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scribd.com [scribd.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. jascoinc.com [jascoinc.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. application.wiley-vch.de [application.wiley-vch.de]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, frequently appearing as a core structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to introduce conformational rigidity and stereochemical complexity, which are critical for selective molecular recognition at biological targets.[1] Within this class of compounds, (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride emerges as a valuable chiral building block, offering a unique combination of a stereodefined quaternary center and versatile functional groups for further chemical elaboration. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Molecular Identity and Physicochemical Properties

CAS Number: 1431699-61-4

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is the hydrochloride salt of the enantiomerically pure alpha-amino acid analogue, (S)-2-ethyl-2-carboxypyrrolidine. The presence of the ethyl group at the C2 position creates a chiral quaternary carbon, a structural feature of increasing interest in drug design for its ability to enhance potency and selectivity.

Chemical Structure:

Figure 1: 2D and 3D structures of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.64 g/mol | [3] |

| Appearance | White to off-white solid | |

| SMILES | CC[C@@]1(CCCN1)C(=O)O.Cl | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis and Stereochemical Control

The enantioselective synthesis of 2,2-disubstituted pyrrolidines, such as the title compound, is a significant challenge in organic chemistry. The construction of the chiral quaternary center requires precise stereochemical control. Several strategies have been developed for the synthesis of analogous compounds, which can be adapted for the preparation of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride.

Conceptual Synthetic Pathways

Two primary conceptual approaches for the synthesis of such chiral pyrrolidine derivatives include:

-

Modification of a Pre-existing Chiral Pool Precursor: This often involves the diastereoselective alkylation of a chiral proline derivative.

-

Asymmetric Synthesis from Acyclic Precursors: This approach builds the pyrrolidine ring and sets the stereochemistry in a controlled manner.

A plausible synthetic workflow is outlined below:

Sources

The Pivotal Role of the (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Scaffold in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, integral to the structure of numerous natural products and synthetic drugs.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and optimized ADME/Tox profiles.[1] This guide focuses on a specific, yet highly valuable derivative: (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. While primarily recognized as a drug intermediate, its true significance lies in the potent and selective biological activities of the molecules it helps create.[2][3]

This document will delve into the core utility of this chiral building block, using a prominent clinical example to illustrate its journey from a synthetic precursor to a key component of a novel therapeutic agent. We will explore the synthetic strategies, the resulting pharmacology, and the experimental protocols that underpin the development of compounds derived from this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its potential.

From Intermediate to Innovator Drug: The Case of Orexin Receptor Antagonism

While direct biological activity data for (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is sparse, its structural analog, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, serves as a crucial starting material for the synthesis of Daridorexant (formerly ACT-541468), a dual orexin receptor antagonist approved for the treatment of insomnia.[4][5] This connection provides a powerful lens through which to examine the therapeutic potential unlocked by the 2-alkyl-pyrrolidine-2-carboxylic acid core.

Daridorexant, marketed as Quviviq, represents a significant advancement in sleep medicine.[2] Unlike traditional hypnotics that broadly sedate the central nervous system, Daridorexant offers a targeted approach by blocking the wake-promoting signals of orexin neuropeptides.[2][6]

Chemical Synthesis Pathway

The synthesis of Daridorexant showcases the strategic incorporation of the (S)-2-methylpyrrolidine-2-carboxylic acid moiety. The following workflow illustrates a plausible synthetic route, highlighting the key transformations.

Protocol 1: Amide Bond Formation

-

Reactant Preparation: To a solution of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable base (e.g., diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt.

-

Activation: Introduce a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid.

-

Coupling: Add the second key intermediate, 5-methoxy-2-(1,2,3-triazol-2-yl)benzoic acid, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting amide intermediate by column chromatography.

Causality: The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization, which is critical for preserving the stereochemistry of the chiral pyrrolidine core.

Mechanism of Action: Targeting the Orexin System

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is a central regulator of the sleep-wake cycle.[2][7] In individuals with insomnia, this system is often overactive, leading to a state of hyperarousal that prevents the onset and maintenance of sleep.[6]

Daridorexant functions as a dual orexin receptor antagonist (DORA) .[2][7] By competitively binding to and blocking both OX1 and OX2 receptors, it prevents the endogenous orexin peptides from exerting their wake-promoting effects.[4][7] This targeted inhibition of the "wake drive" allows the brain's natural sleep-promoting pathways to take over, facilitating sleep onset and maintenance without causing broad central nervous system depression.[3][6]

Biological Activity and Pharmacological Profile

The incorporation of the (S)-2-alkyl-pyrrolidine-2-carboxylic acid scaffold is crucial for the pharmacological profile of Daridorexant. The specific stereochemistry and the ethyl/methyl substitution at the C2 position are optimized for high-affinity binding to the orexin receptors.

| Parameter | Value | Reference |

| Target | Orexin Receptor 1 (OX1R) & Orexin Receptor 2 (OX2R) | [2][7] |

| Mechanism | Dual Orexin Receptor Antagonist (DORA) | [2][7] |

| Binding Affinity (Ki) | ~0.47 nM (OX1R), ~0.93 nM (OX2R) | [2] |

| Indication | Insomnia | [2] |

| Elimination Half-life | ~8 hours | [2] |

The pharmacokinetic profile of Daridorexant is tailored for an effective sleep medication: rapid absorption for quick sleep onset and a half-life of approximately 8 hours to maintain sleep throughout the night without causing significant next-day drowsiness.[2] Clinical trials have demonstrated its efficacy in improving sleep onset, sleep maintenance, and self-reported total sleep time.[8][9]

Protocol 2: In Vitro Orexin Receptor Antagonism Assay

-

Cell Culture: Maintain CHO-K1 cells stably expressing human OX1 or OX2 receptors in appropriate culture media.

-

Calcium Flux Assay:

-

Plate the cells in 96-well plates and incubate overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of the test compound (e.g., Daridorexant) or vehicle control.

-

Stimulate the cells with a known agonist (e.g., Orexin-A) at its EC₅₀ concentration.

-

Measure the intracellular calcium mobilization using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the inhibition of the agonist-induced calcium signal at each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

Trustworthiness: This self-validating system includes positive (agonist alone) and negative (vehicle) controls to ensure the assay is performing correctly. The use of a reference compound (a known orexin antagonist) can further validate the results.

The Broader Significance of the Pyrrolidine Scaffold

The successful development of Daridorexant underscores the immense potential of the (S)-2-ethylpyrrolidine-2-carboxylic acid scaffold and its analogs. The pyrrolidine ring is a versatile platform that can be functionalized to target a wide array of biological receptors and enzymes. Research has shown that pyrrolidine derivatives possess a broad spectrum of biological activities, including:

-

Anticancer and Antimicrobial Properties: Certain 5-oxopyrrolidine derivatives have demonstrated promising activity against cancer cell lines and multidrug-resistant bacteria.

-

Enzyme Inhibition: The pyrrolidine core is found in inhibitors of various enzymes, such as dipeptidyl peptidase-4 (DPP-IV), which are used in the treatment of type 2 diabetes.

-

Central Nervous System (CNS) Activity: Beyond orexin antagonism, pyrrolidine-containing compounds have been investigated as anticonvulsants and for their potential in treating neurodegenerative diseases.[1]

Conclusion and Future Directions

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, though classified as an intermediate, is a cornerstone for the synthesis of highly specific and potent therapeutic agents. The journey of its structural analog in the development of Daridorexant serves as a compelling testament to the power of scaffold-based drug design. The chiral nature and conformational rigidity of the pyrrolidine ring provide an excellent starting point for creating molecules with optimized interactions with their biological targets.

For researchers and drug development professionals, the exploration of this and related scaffolds continues to be a promising avenue for discovering novel therapeutics across a range of disease areas. The synthetic versatility and proven clinical success of its derivatives ensure that the (S)-2-ethylpyrrolidine-2-carboxylic acid core will remain a valuable asset in the medicinal chemist's toolbox for the foreseeable future.

References

-

Daridorexant. In: Wikipedia. [Link]

-

Mounsey, C., et al. (2021). Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia. Psychopharmacology, 238(1), 1-16. [Link]

-

Daridorexant: can it fix your insomnia? (2025). Sleepstation. [Link]

-

What is the mechanism of Daridorexant? (2024). Patsnap Synapse. [Link]

-

The Pharmaceutical Journal. (2022). Trial results suggest daridorexant improves sleep and daytime functioning in insomnia patients. [Link]

-

Daridorexant. Idorsia. [Link]

-

Synthesis of Daridorexant. ResearchGate. [Link]

-

Mignot, E., et al. (2022). Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials. The Lancet Neurology, 21(2), 125-139. [Link]

-

Daridorexant. New Drug Approvals. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Daridorexant - Wikipedia [en.wikipedia.org]

- 3. Daridorexant: can it fix your insomnia? - Sleepstation [sleepstation.org.uk]

- 4. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Idorsia | Daridorexant [idorsia.com]

- 7. What is the mechanism of Daridorexant? [synapse.patsnap.com]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride literature review and background

An In-depth Technical Guide to (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride: Synthesis, Characterization, and Application

Introduction

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a non-proteinogenic, cyclic amino acid derivative. Its structure is distinguished by two key features of significant interest in medicinal chemistry: the pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, and a chiral quaternary carbon at the α-position.[1] This α,α-disubstitution imparts significant conformational rigidity and steric bulk, properties that are highly sought after in the design of potent and selective therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.

While public literature on this specific molecule is sparse, its classification as a "drug intermediate" for synthesizing active compounds underscores its role as a specialized building block.[2][3][4] This guide, written from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore plausible and robust stereoselective synthetic strategies based on established chemical principles, outline rigorous analytical methods for its characterization, and discuss its potential applications in modern drug discovery. The focus will be on the underlying chemical logic and the causality behind experimental choices, providing researchers with actionable insights for utilizing this unique molecular scaffold.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental for its effective use as a synthetic intermediate. These properties dictate storage conditions, solvent selection, reaction compatibility, and potential downstream formulation strategies. The known properties of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1431699-61-4 | [3][5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][5] |

| Molecular Weight | 179.64 g/mol | [2][3][5] |

| Appearance | White to off-white powder (typical) | Inferred |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated (-20°C for long-term) | [3][5] |

The presence of both a carboxylic acid and a secondary amine (as a hydrochloride salt) makes the molecule zwitterionic in nature at neutral pH. The quaternary α-carbon sterically hinders both the amine and the carboxyl group, which can influence their reactivity in coupling reactions. For instance, amide bond formation may require more forcing conditions or specialized coupling reagents compared to sterically unhindered amino acids.

Stereoselective Synthesis: A Strategic Analysis

The primary challenge in synthesizing (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride lies in the creation of the chiral quaternary center at the C2 position with high enantiomeric purity. As no specific synthesis is publicly documented, we will propose and analyze a robust strategy based on the asymmetric alkylation of a proline scaffold, a common and versatile approach for creating α-substituted proline derivatives.

Proposed Synthetic Pathway: Asymmetric Alkylation of an N-Protected Proline Ester

This strategy leverages the readily available and stereochemically defined starting material, L-proline, to ensure the correct (S) configuration at the C2 position. The overall workflow involves N-protection, esterification, diastereoselective alkylation, and final deprotection/salt formation.

Caption: Proposed workflow for the stereoselective synthesis of the target compound.

Detailed Experimental Protocol and Rationale

Step 1 & 2: Protection and Esterification of L-Proline

-

Protocol:

-

Suspend L-proline in a suitable solvent like dioxane/water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaHCO₃ or NaOH) and stir until the reaction is complete (monitored by TLC).

-

Acidify the aqueous layer and extract the N-Boc-L-proline product.

-

Dissolve the dried N-Boc-L-proline in a polar aprotic solvent like DMF.

-

Add potassium carbonate (K₂CO₃) followed by methyl iodide (CH₃I) and stir at room temperature.

-

Work up the reaction to isolate the N-Boc-L-proline methyl ester.

-

-

Causality and Expertise:

-

The Boc group is chosen for nitrogen protection due to its stability under the strongly basic conditions required for alkylation and its facile removal under acidic conditions, which is compatible with the final hydrochloride salt formation.

-

Esterification of the carboxylic acid is crucial. It protects the acidic proton, preventing it from interfering with the base in the next step, and it activates the α-proton for deprotonation by the strong base. A methyl ester is often chosen for its simplicity and high reactivity.

-

Step 3: Diastereoselective Alkylation

-

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) in dry THF at -78°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of N-Boc-L-proline methyl ester in dry THF to the LDA solution, maintaining the temperature at -78°C.

-

Stir the mixture for 1-2 hours to ensure complete formation of the lithium enolate.

-

Add ethyl iodide (or ethyl triflate for higher reactivity) to the enolate solution and allow the reaction to proceed at low temperature before slowly warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product and purify it using column chromatography.

-

-

Causality and Expertise:

-

This is the key stereochemistry-defining step. The use of a strong, non-nucleophilic, sterically hindered base like LDA is critical for rapid and complete deprotonation without competing side reactions like ester cleavage.

-

The reaction is performed at -78°C to prevent racemization of the α-carbon and to control the reaction kinetics, favoring the desired diastereomer. The pre-existing stereocenter of the proline ring directs the incoming electrophile (the ethyl group) to the opposite face of the bulky Boc-protected nitrogen, leading to a high degree of diastereoselectivity.

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Protocol:

-

Dissolve the purified, alkylated ester in a solvent mixture such as THF/water.

-

Add lithium hydroxide (LiOH) and stir to saponify the methyl ester.

-

Once hydrolysis is complete, acidify the mixture.

-

Concentrate the solution and re-dissolve the crude amino acid in a suitable solvent (e.g., diethyl ether, methanol).

-

Bubble dry HCl gas through the solution or add a solution of HCl in a non-aqueous solvent (e.g., HCl in dioxane) to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to yield the final product.

-

-

Causality and Expertise:

-

Saponification with LiOH is a standard method for ester hydrolysis.

-

The final step uses concentrated or gaseous HCl. This serves a dual purpose: it cleaves the acid-labile Boc protecting group and protonates the secondary amine to form the stable, crystalline hydrochloride salt, which simplifies isolation and purification.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to validate the structure, purity, and stereochemical integrity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the ethyl group (a triplet and a quartet), diastereotopic protons on the pyrrolidine ring, and the absence of the Boc group's t-butyl protons.

-

¹³C NMR: Will confirm the presence of 7 unique carbon atoms, including the quaternary carbon, the carboxyl carbon, and the two carbons of the ethyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, verifying the elemental composition (C₇H₁₃NO₂ for the free base).

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis for confirming enantiomeric purity.

-

Methodology: A chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column) is required. The sample is run using a suitable mobile phase (e.g., a mixture of hexane/isopropanol with an acidic or basic additive).

-

Validation: The method must be validated by running a racemic standard (if available, or synthesized intentionally) to confirm the separation of the (S) and (R) enantiomers. The final product should show a single peak corresponding to the (S)-enantiomer, with the enantiomeric excess (% ee) calculated to be >98% for use in pharmaceutical development.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretches of the secondary ammonium salt.

Potential Applications in Drug Discovery

While specific targets for (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride are not publicly disclosed, its structural features suggest several high-value applications:

-

Peptidomimetics and Constrained Peptides: The introduction of this residue into a peptide sequence introduces a sharp "kink" or turn. This conformational constraint can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for its target receptor. The α,α-disubstitution also provides steric shielding, making the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the drug candidate.

-

Probing Hydrophobic Pockets: The ethyl group provides a small, well-defined lipophilic moiety. This can be used by medicinal chemists to probe hydrophobic sub-pockets within a target's binding site. Systematically replacing a standard proline or alanine residue with this analog can map out protein-ligand interactions and lead to improved potency.

-

Scaffold for Complex Molecule Synthesis: The pyrrolidine ring is a versatile scaffold. The secondary amine and the carboxylic acid serve as orthogonal handles for further chemical elaboration, allowing for the construction of diverse chemical libraries for high-throughput screening.

The pyrrolidine moiety itself is a core component of many successful drugs, including ACE inhibitors (e.g., Captopril) and DPP-4 inhibitors.[1][6] The unique substitution pattern of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride makes it a valuable tool for developing next-generation therapeutics in these and other disease areas.

Conclusion

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a specialized chemical building block with significant potential for the development of novel pharmaceuticals. Although detailed public information is limited, a robust and stereoselective synthesis can be confidently proposed by leveraging well-established principles of asymmetric organic synthesis. The key to its successful application lies in the rigorous control of stereochemistry during its synthesis and meticulous verification of its purity and enantiomeric excess using appropriate analytical techniques. For researchers and drug development professionals, this molecule represents a powerful tool for creating conformationally constrained, proteolytically stable, and potent therapeutic candidates.

References

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Provides general context on synthesis of heterocyclic compounds like pyrrolidine).

- Wang, X.-J., Su, Y., Li, R., & Gu, P. (2018). Tf2O-Promoted Intramolecular Schmidt Reaction of ω-Azido Carboxylic Acids: A General Method for the Synthesis of Lactams. The Journal of Organic Chemistry, 83(11), 5816–5824. (Illustrates a modern method for pyrrolidine ring synthesis).

- Coldham, I., & Hufton, R. (2005). Intramolecular N-acyliminium ion cyclisations. Chemical Reviews, 105(7), 2765–2809. (Discusses cyclization strategies relevant to pyrrolidine synthesis).

-

MySkinRecipes. (n.d.). (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207643, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link][8]

-

European Patent Office. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from [9]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (General reference for chemical properties).

-

Yevglevskis, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(20), 12345. Retrieved from [Link][6][10]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative textbook on organic synthesis principles).

Sources

- 1. enamine.net [enamine.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FCKeditor - Resources Browser [nstu.ru]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride [myskinrecipes.com]

- 8. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

The Pivotal Role of (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride stands as a chiral building block of significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) in itself, its true value lies in its role as a sophisticated synthetic intermediate. This technical guide delves into the strategic application of this versatile scaffold in the synthesis of complex, biologically active molecules. We will explore the inherent chemical advantages conferred by its structure, detail its incorporation into high-value therapeutic agents, and provide insights into the experimental validation of the final compounds' mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates for the creation of next-generation therapeutics.

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of contemporary drug discovery, the demand for stereochemically pure and structurally complex molecules has never been greater. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with subtle changes in stereochemistry often leading to dramatic differences in efficacy, selectivity, and safety. It is in this context that chiral building blocks, such as (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, have become indispensable tools for medicinal chemists.

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including aqueous solubility and metabolic stability, while providing a rigid framework for the precise spatial orientation of pharmacophoric elements. The introduction of an ethyl group at the C2 position, as in the case of our topic compound, further enhances its utility by introducing a key lipophilic contact point and an additional stereocenter, allowing for fine-tuning of a drug candidate's interaction with its biological target.

This guide will illuminate the journey of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride from a synthetic precursor to a core component of potentially life-saving medicines. We will examine its application in the synthesis of targeted therapies and provide detailed protocols for the evaluation of their biological activity, thereby offering a comprehensive overview of its significance in the pharmaceutical sciences.

The (S)-2-Ethylpyrrolidine-2-carboxylic Acid Scaffold: A Gateway to Therapeutic Innovation

The true potential of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is realized when it is incorporated into larger, more complex molecules designed to interact with specific biological targets. Its rigid, chiral structure provides a foundation upon which diverse functionalities can be appended, leading to the creation of novel therapeutic agents across a range of disease areas.

A Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent application of chiral pyrrolidine scaffolds is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[2][3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4]

While a direct synthesis of a marketed drug from (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is not prominently documented in publicly available literature, its close structural analogs, such as (S)-pyrrolidine-2-carbonitrile derivatives, are key intermediates in the synthesis of several DPP-4 inhibitors.[2][5] The synthesis of Vildagliptin, a well-established DPP-4 inhibitor, serves as an excellent proxy to understand the synthetic utility of such scaffolds.[2]

Conceptual Synthetic Pathway to a Pyrrolidine-Based DPP-4 Inhibitor:

The synthesis of a hypothetical DPP-4 inhibitor using a 2-substituted pyrrolidine-2-carboxylic acid derivative would typically involve the following key transformations:

-

Activation of the Carboxylic Acid: The carboxylic acid moiety of the pyrrolidine ring is activated to facilitate amide bond formation.

-

Coupling with a Target-Specific Moiety: The activated pyrrolidine derivative is then coupled with a second molecular fragment that is designed to interact with other key residues in the active site of the DPP-4 enzyme.

-

Deprotection and Final Modification: Any protecting groups used during the synthesis are removed, and final modifications are made to yield the active pharmaceutical ingredient.

Below is a conceptual workflow illustrating the synthesis of a generic pyrrolidine-based DPP-4 inhibitor.

Caption: Conceptual workflow for the synthesis of a DPP-4 inhibitor.

Mechanism of Action of Pyrrolidine-Based DPP-4 Inhibitors:

The pyrrolidine core of these inhibitors is designed to mimic the proline residue of the natural substrates of DPP-4. The nitrile group, often present in these inhibitors, forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme, leading to potent and long-lasting inhibition.[2] The other substituents on the pyrrolidine ring and the coupled molecular fragment make additional interactions with the S1 and S2 pockets of the enzyme, enhancing binding affinity and selectivity.

Caption: Signaling pathway of DPP-4 inhibition.

Neuraminidase Inhibitors for the Treatment of Influenza

The pyrrolidine scaffold has also been instrumental in the development of neuraminidase inhibitors for the treatment of influenza.[6][7] Neuraminidase is a viral enzyme that is essential for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, the spread of the virus in the body is halted.

The design of pyrrolidine-based neuraminidase inhibitors is a testament to the power of structure-based drug design. The rigid pyrrolidine ring serves as a scaffold to position key functional groups that mimic the natural substrate of the enzyme, sialic acid, and interact with conserved residues in the active site.[8]

Experimental Protocols for the Evaluation of Biological Activity

The synthesis of a potential drug candidate is only the first step. Rigorous experimental evaluation is required to confirm its mechanism of action and to quantify its potency and selectivity. The following are representative protocols for assessing the biological activity of compounds synthesized from pyrrolidine-based scaffolds.

In Vitro DPP-4 Inhibition Assay

This fluorescence-based assay is a standard method for screening and characterizing DPP-4 inhibitors.[4]

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC. In the presence of an inhibitor, the rate of AMC release is reduced.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Gly-Pro-AMC substrate

-

DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 360/460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 96-well plate, add the diluted compounds, positive control, and a vehicle control (DMSO in assay buffer).

-

Add the DPP-4 enzyme to all wells except for the blank wells (which contain only assay buffer).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Antiviral Cell-Based Assay

Cell-based assays are crucial for determining the efficacy of an antiviral compound in a biological context.[9][10]

Principle: This assay measures the ability of a compound to protect host cells from the cytopathic effects (CPE) of a virus or to reduce the viral yield.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus)

-

Virus stock with a known titer

-

Cell culture medium

-

Test compounds

-

Positive control antiviral drug

-

Reagent for measuring cell viability (e.g., MTS or a luciferase-based assay) or for quantifying viral load (e.g., qRT-PCR)

Procedure (CPE Reduction Assay):

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds and controls in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compounds.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plate for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).

-

Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells.

-

Calculate the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death).

Conclusion and Future Perspectives

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride exemplifies the critical role of chiral building blocks in modern drug discovery. While its own biological activity is not the primary focus, its structural and stereochemical features provide a robust foundation for the synthesis of highly specific and potent therapeutic agents. The continued exploration of novel synthetic methodologies to incorporate this and similar scaffolds into diverse molecular architectures will undoubtedly lead to the discovery of new medicines to address unmet medical needs. As our understanding of disease biology deepens, the demand for precisely engineered molecules will only grow, further cementing the importance of advanced synthetic intermediates like (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride in the pharmaceutical landscape.

References

-

Structure-based characterization and optimization of novel hydrophobic binding interactions in a series of pyrrolidine influenza neuraminidase inhibitors. J Med Chem. 2005 Jun 16;48(12):3980-90. doi: 10.1021/jm049276y. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021 Aug 10;379(5):34. doi: 10.1007/s41061-021-00346-x. [Link]

-

Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. J Med Chem. 2001;44(21):3469-83. doi: 10.1021/jm010103y. [Link]

-

Cell-based assays. VirusBank Platform. [Link]

-

Cell-based ELISA for Antiviral Research. Creative Diagnostics. [Link]

-

Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorg Med Chem. 2007 Apr 1;15(7):2749-58. doi: 10.1016/j.bmc.2007.01.020. [Link]

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem. 2013 Dec 1;21(23):7418-29. doi: 10.1016/j.bmc.2013.09.048. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J Org Chem. 2008;4:20. doi: 10.3762/bjoc.4.20. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022 Dec 29;28(1):285. doi: 10.3390/molecules28010285. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based characterization and optimization of novel hydrophobic binding interactions in a series of pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 10. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

A Technical Guide to the Solubility and Stability of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS RN: 1431699-61-4), a key intermediate in pharmaceutical synthesis.[1][2] While specific experimental data for this molecule is not publicly available, this document leverages established principles and data from structurally similar compounds to present robust, field-proven methodologies for its characterization. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures for thermodynamic solubility determination via the shake-flask method and a stability assessment program based on International Council for Harmonisation (ICH) guidelines. The overarching goal is to equip scientific teams with the necessary tools to generate critical data packages for formulation development and regulatory submissions.

Introduction and Molecular Overview

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a pyrrolidine ring, a carboxylic acid, and an ethyl group at the C2 position, makes it a valuable building block in medicinal chemistry.[2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful drug development. Solubility dictates dissolution rate and bioavailability, while stability determines shelf-life, storage conditions, and the impurity profile of the final drug product.

Molecular Structure and Properties:

-

IUPAC Name: (2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride

-

CAS Number: 1431699-61-4[1]

The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. The molecule's polarity, driven by the carboxylic acid and the protonated amine, suggests a high affinity for polar solvents. Based on analogs like (R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, high solubility is anticipated in aqueous media and polar protic solvents such as ethanol, driven by ionic interactions and hydrogen bonding.[4] Conversely, poor solubility is expected in non-polar aprotic solvents like diethyl ether or hexane.[4]

Aqueous Solubility Determination

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This value represents the true saturation point of the solute in a solvent at a given temperature and pressure, and it is the most reliable metric for guiding formulation strategies. The "gold standard" for determining this value is the shake-flask method.[5]

Rationale for Shake-Flask Method

The shake-flask method is designed to achieve a thermodynamic equilibrium between the undissolved solid and the saturated solution.[5][6] By agitating an excess amount of the solid compound in the solvent for an extended period, the system reaches a steady state. Subsequent separation of the solid and quantification of the dissolved compound in the supernatant provides a highly accurate and reproducible solubility value.[7]

Experimental Protocol: Shake-Flask Solubility

This protocol outlines the determination of solubility in various pharmaceutically relevant aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Fasted State Simulated Intestinal Fluid pH 6.8, and Phosphate-Buffered Saline pH 7.4).

Materials:

-

(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride powder

-

Selected aqueous buffers (e.g., pH 1.2, 6.8, 7.4)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Validated HPLC-UV or LC-MS/MS system for quantification

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

Procedure:

-

Preparation: Add an excess amount of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride to a 2 mL glass vial. An amount sufficient to ensure a visible solid suspension remains at the end of the experiment is required (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated buffer to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the suspension to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand for approximately 1 hour for coarse sedimentation. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly from the buffer's initial pH.[5]

-

Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration.

-

Replication: The experiment should be performed in triplicate to ensure reproducibility.[8]

Data Presentation

The results should be summarized in a clear, tabular format. While experimental data for the title compound is unavailable, the table below illustrates the expected format and plausible results based on its structure.

| Solvent System | pH (Final) | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. |

| Deionized Water | ~3.5 (unbuffered) | 25 | > 200 | N/A |

| 0.1 N HCl (pH 1.2) | 1.21 | 25 | > 200 | N/A |

| PBS (pH 7.4) | 7.38 | 25 | > 200 | N/A |

| Ethanol | N/A | 25 | ~150 | 4.5 |

| Dichloromethane | N/A | 25 | < 0.1 | N/A |

Data is illustrative and based on the expected properties of a polar hydrochloride salt.

Solubility Determination Workflow

Sources

- 1. FCKeditor - Resources Browser [nstu.ru]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 119031450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Enantioselective Synthesis of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids

In the landscape of modern medicinal chemistry and drug development, the conformational constraint of peptide and small molecule therapeutics is a paramount strategy for enhancing potency, selectivity, and metabolic stability. α,α-Disubstituted amino acids, particularly those embedded within cyclic scaffolds, are invaluable building blocks in this endeavor. The quaternary stereocenter of these compounds imparts a rigidifying effect on the molecular backbone, which can pre-organize a molecule into a bioactive conformation for optimal target engagement. (S)-2-Ethylpyrrolidine-2-carboxylic acid, a constrained analog of proline, is a prime example of such a scaffold, offering unique stereochemical and conformational properties that are highly sought after in the design of novel therapeutics, including enzyme inhibitors and peptide mimetics.[1][2]

This in-depth technical guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the enantioselective synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. We will explore two principal synthetic strategies: a modern catalytic approach leveraging asymmetric allylic alkylation and a classic chiral pool-based method commencing from (S)-pyroglutamic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices.

Strategic Approaches to the Enantioselective Synthesis of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid

The primary challenge in the synthesis of the target molecule lies in the stereocontrolled construction of the C2-quaternary stereocenter. The two strategies presented herein address this challenge through distinct and powerful chemical transformations.

Strategy 1: Asymmetric Alkylation of a Pyroglutamate-Derived Lactam

This classic and reliable approach utilizes the readily available and inexpensive chiral building block, (S)-pyroglutamic acid, to establish the initial stereochemistry. The core of this strategy is the diastereoselective alkylation of a chiral bicyclic lactam derived from pyroglutamic acid, where the existing stereocenter directs the facial selectivity of the enolate alkylation.[3]

Caption: Workflow for the synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid HCl from (S)-pyroglutamic acid.

Step 1: Synthesis of (1S,5S)-1-tert-Butoxycarbonyl-3-oxa-2-azabicyclo[3.3.0]octan-4-one

-

Esterification: To a suspension of (S)-pyroglutamic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

-

N-Protection: Dissolve the methyl ester in dichloromethane and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 4 hours.

-

Reduction and Cyclization: Cool the reaction mixture to -78 °C and add a solution of lithium borohydride (1.5 eq) in THF dropwise. After 2 hours, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated. The crude diol is then cyclized under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to yield the bicyclic lactam.

Step 2: Diastereoselective Ethylation

-

Enolate Formation: Dissolve the bicyclic lactam (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation. The rigidity of the bicyclic system directs the deprotonation to occur from the less hindered face.

-

Alkylation: Add iodoethane (1.5 eq) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature over 4 hours. The electrophile approaches from the face opposite to the bulky tert-butoxycarbonyl group, ensuring high diastereoselectivity.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis, Deprotection, and Salt Formation

-

Lactam Hydrolysis: Treat the alkylated bicyclic lactam with aqueous lithium hydroxide in a mixture of THF and water to hydrolyze the lactam and ester functionalities.

-

N-Boc Deprotection: Acidify the reaction mixture with aqueous HCl to a pH of 1-2. This simultaneously protonates the carboxylate and cleaves the Boc protecting group.

-

Final Product Isolation: Concentrate the aqueous solution under reduced pressure. The resulting solid is then triturated with diethyl ether and filtered to afford (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.

Strategy 2: Catalytic Asymmetric Synthesis via Allylic Alkylation and Ring Contraction

This modern approach constructs the chiral quaternary center through a palladium-catalyzed asymmetric allylic alkylation of a glutarimide derivative.[4][5][6][7] This is followed by a stereospecific ring contraction to form the desired 2,2-disubstituted pyrrolidine. This strategy offers high enantioselectivity and modularity.

Caption: Workflow for the catalytic asymmetric synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid HCl.

Step 1: Synthesis of (S)-3-Allyl-1-(benzyloxy)piperidine-2,6-dione

-

Starting Material Synthesis: Prepare the N-benzyloxy glutarimide from glutaric anhydride and O-benzylhydroxylamine.

-

Asymmetric Allylic Alkylation: In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2.5 mol%), a chiral phosphine ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 7.5 mol%), and toluene. Stir for 30 minutes. Add the N-benzyloxy glutarimide (1.0 eq) and allyl acetate (1.2 eq). Stir the reaction at 40 °C for 24-48 hours until complete consumption of the starting material is observed by TLC. The choice of the chiral ligand is critical for achieving high enantioselectivity.

-

Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by flash column chromatography on silica gel.

Step 2: Conversion to the Hydroxamic Acid Precursor

-

Selective Carbonyl Reduction: Dissolve the allylated imide in anhydrous dichloromethane and cool to -78 °C. Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour. Quench with methanol and allow to warm to room temperature.

-

Dehydroxylation: To the crude alcohol, add triethylsilane (2.0 eq) and trifluoroacetic acid (2.0 eq) and stir at room temperature for 2 hours.

-

Debenzylation: Remove the benzyl protecting group from the hydroxamic acid using a suitable method, such as treatment with boron trichloride, to yield the free hydroxamic acid.

Step 3: Ring Contraction and Final Elaboration

-

Thermal "Spino" Ring Contraction: The hydroxamic acid is heated in a high-boiling solvent (e.g., xylenes) to induce a stereospecific ring contraction, affording a carbamate-protected 2-allyl-2-vinylpyrrolidine.

-

Reduction of Olefins: The resulting diene is subjected to catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst in methanol) to reduce both the allyl and vinyl groups to the corresponding ethyl group.

-